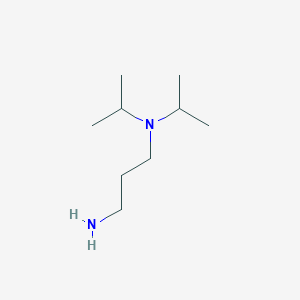
(3-Aminopropyl)bis(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)bis(propan-2-yl)amine is a chemical compound that has been studied in various contexts due to its potential applications in coordination chemistry and carbon dioxide capture. The compound features in the synthesis of complex molecules and has been used as an activator in solvent systems for CO2 absorption .
Synthesis Analysis
The synthesis of related compounds such as 2-aminoethyl-bis(3-aminopropyl)amine has been reported using bulk chemicals. The process involves the reaction of ethylenediamine with ethyl acetate to form N-Acetylethylenediamine, followed by a reaction with acrylonitrile and subsequent reduction and hydrolysis to yield the final product . Although not the exact compound , this synthesis pathway provides insight into the methods that could be adapted for synthesizing (3-Aminopropyl)bis(propan-2-yl)amine.
Molecular Structure Analysis
The molecular structure of a cobalt(III) complex containing bis(3-aminopropyl)amine has been analyzed using X-ray diffraction. The complex exhibits a facial configuration and features an exo-type N(secondary)–H bond orientation within the bis(3-aminopropyl)amine ligand, with minimal distortion in the octahedral structure of the complex cation .
Chemical Reactions Analysis
Bis(3-aminopropyl)amine has been used in the preparation of a macropentacyclic compound and a dinuclear copper(II) complex through a reaction with formaldehyde in the presence of metal ions. This demonstrates the compound's reactivity and potential to form complex structures with metal ions . Additionally, the reactivity of bis(3-aminopropyl)amine in the presence of CO2 has been described by the zwitterion mechanism, which is significant for understanding its behavior in carbon capture processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(3-aminopropyl)amine-activated solutions have been studied for their efficiency in capturing CO2. The study measured the physicochemical and transport properties of these solutions over a range of temperatures and partial pressures of CO2. The addition of bis(3-aminopropyl)amine to aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) significantly enhanced the reaction rate of CO2 absorption compared to solutions containing only AMP .
Applications De Recherche Scientifique
Nanoparticle Synthesis and Applications
- (3-Aminopropyl)bis(propan-2-yl)amine is utilized in the synthesis of amine-functionalized Fe3O4 nanostructures, which are promising for biological testing, catalysis, and targeted drug delivery due to their high water dispersibility and thermo-responsive properties (Guan, Xu, Wang, & Sun, 2009).
Carbon Dioxide Capture
- It has been used in enhancing the absorption efficiency of CO2 in novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions, showing significant potential in carbon capture technologies (Das, Deogam, & Mandal, 2017).
Corrosion Inhibition
- This compound is involved in the synthesis of tertiary amines which have demonstrated effectiveness in inhibiting carbon steel corrosion, suggesting applications in materials protection (Gao, Liang, & Wang, 2007).
Complexation and Coordination Chemistry
- In coordination chemistry, it has been used to prepare cobalt(III) complexes, indicating its utility in synthesizing diverse chemical structures (Ishii, Umehara, & Nakahara, 1987).
Biological Studies
- The presence of bis(3-aminopropyl)amine in plant viruses like the turnip yellow mosaic virus hints at its role in biological systems, potentially aiding in the study of virus structure and function (Johnson & Markham, 1962).
Dendrimer Synthesis
- It plays a role in the synthesis of poly(ether imine) dendrimers, which have shown non-toxic properties and are useful for various biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Palladium Recovery
- Its modified form has been used for the adsorption, preconcentration, and recovery of Pd(II) ions, demonstrating its potential in metal recovery and environmental applications (Sivrikaya, Altundağ, Zengin, & Imamoglu, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N',N'-di(propan-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGRDTXELAFGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549921 |
Source


|
| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)bis(propan-2-yl)amine | |
CAS RN |
53485-05-5 |
Source


|
| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)






![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)